2-fluoro-N-{1-[4-(pyridin-4-yl)phenyl]ethyl}pyridine-4-carboxamide
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Overview
Description
2-fluoro-N-{1-[4-(pyridin-4-yl)phenyl]ethyl}pyridine-4-carboxamide is a fluorinated pyridine derivative Fluorinated compounds are of significant interest due to their unique chemical properties, which often include increased stability and bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to yield 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{1-[4-(pyridin-4-yl)phenyl]ethyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-fluoro-N-{1-[4-(pyridin-4-yl)phenyl]ethyl}pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential bioactivity and stability.
Agrochemicals: The compound is explored for its use in pesticides and herbicides.
Materials Science: It is investigated for its properties in creating advanced materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{1-[4-(pyridin-4-yl)phenyl]ethyl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity towards biological targets. This can result in the modulation of various biochemical pathways, leading to its observed effects in medicinal and agricultural applications .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoropyridine
- 4-fluoropyridine
- 2,6-difluoropyridine
Uniqueness
2-fluoro-N-{1-[4-(pyridin-4-yl)phenyl]ethyl}pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridines, this compound may exhibit enhanced stability, bioavailability, and specificity in its applications .
Properties
IUPAC Name |
2-fluoro-N-[1-(4-pyridin-4-ylphenyl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O/c1-13(23-19(24)17-8-11-22-18(20)12-17)14-2-4-15(5-3-14)16-6-9-21-10-7-16/h2-13H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACJXTSCEAIBTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=NC=C2)NC(=O)C3=CC(=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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